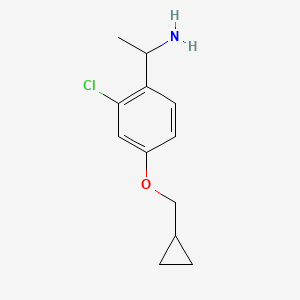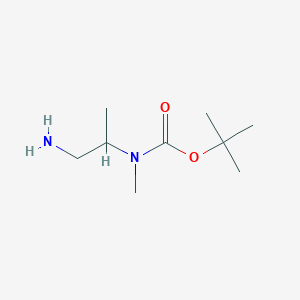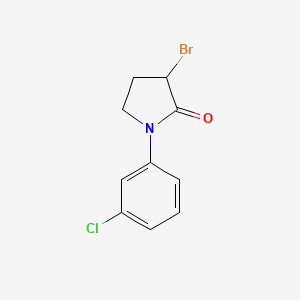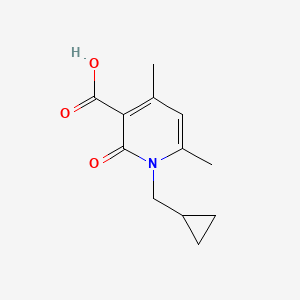
1-(2-Chloro-4-cyclopropylmethoxyphenyl)-ethylamine
Vue d'ensemble
Description
1-(2-Chloro-4-cyclopropylmethoxyphenyl)-ethylamine, or CCCMPE, is a synthetic amine compound with potential applications in scientific research. This compound has been studied extensively in the fields of biochemistry and physiology, and is believed to have a wide range of potential uses.
Applications De Recherche Scientifique
CCCMPE has been studied extensively in the fields of biochemistry and physiology. It has been used to study the effects of drugs on the body, as well as to investigate the effects of various hormones on the body. In addition, CCCMPE has been used in studies of the effects of various environmental factors on the body, such as air pollution and UV radiation. It has also been used to study the effects of various drugs and hormones on the immune system.
Mécanisme D'action
CCCMPE is believed to act by binding to certain receptors in the body, such as the serotonin receptor. It is believed that this binding triggers a cascade of biochemical reactions that can lead to a variety of effects on the body. In addition, CCCMPE is believed to be able to modulate the activity of certain enzymes and proteins, which can lead to changes in the body’s physiology.
Biochemical and Physiological Effects
CCCMPE has been studied extensively in the fields of biochemistry and physiology. It has been found to have a wide range of effects on the body, including the modulation of various hormones, enzymes, and proteins. In addition, CCCMPE has been found to affect the body’s immune system, as well as its response to various environmental factors.
Avantages Et Limitations Des Expériences En Laboratoire
CCCMPE has several advantages for use in laboratory experiments. It is relatively easy to synthesize and is relatively stable in solution. In addition, it is relatively non-toxic and has a wide range of applications. However, there are some limitations to its use in laboratory experiments. For example, it is not very soluble in water, which can limit its use in certain experiments. In addition, it can be difficult to accurately measure its concentration in solution.
Orientations Futures
There are several potential future directions for the use of CCCMPE in scientific research. It could be used to study the effects of various drugs and hormones on the body, as well as the effects of various environmental factors on the body. In addition, it could be used to study the effects of various drugs on the immune system, as well as to investigate the effects of various hormones on the immune system. Furthermore, CCCMPE could be used to study the effects of various drugs and hormones on the development of diseases, such as cancer and Alzheimer’s disease. Finally, it could be used to study the effects of various drugs and hormones on the aging process.
Propriétés
IUPAC Name |
1-[2-chloro-4-(cyclopropylmethoxy)phenyl]ethanamine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H16ClNO/c1-8(14)11-5-4-10(6-12(11)13)15-7-9-2-3-9/h4-6,8-9H,2-3,7,14H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ORLCNDJAANVFRY-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C1=C(C=C(C=C1)OCC2CC2)Cl)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H16ClNO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
225.71 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-(2-Chloro-4-cyclopropylmethoxyphenyl)-ethylamine | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![4-{[(Tert-butoxy)carbonyl]amino}-2,2-dimethyloxane-4-carboxylic acid](/img/structure/B1443937.png)




![(1S,3R,7R,8S,8aR)-4,6-Dihydroxy-8-{2-[(4R)-4-hydroxy-6-oxooxan-2-yl]ethyl}-3,7-dimethyl-1,2,3,4,6,7,8,8a-octahydronaphthalen-1-yl 2,2-dimethylbutanoate](/img/structure/B1443945.png)

![3-Bromo-5-methoxyimidazo[1,2-A]pyrazine](/img/structure/B1443949.png)





